molecular formula C21H18N6O2S B2451168 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 952804-31-8

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide

カタログ番号: B2451168
CAS番号: 952804-31-8
分子量: 418.48
InChIキー: JBGSDTOFISCJBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its complex molecular architecture, featuring a fused pyrazolo-thiazolo-pyrimidinone core, is structurally analogous to scaffolds known to exhibit potent kinase inhibitory activity. This compound is primarily utilized in biochemical assays to investigate signal transduction pathways and in cell-based studies to probe the phenotypic consequences of pathway modulation. Researchers value this chemical probe for its potential to induce cell cycle arrest and promote apoptosis in various cancer cell lines, providing crucial insights into oncogenic processes (source) . The presence of a pyridinylmethyl acetamide moiety suggests potential for targeted interaction with specific ATP-binding pockets, making it a valuable tool for studying kinases such as JAK and FLT3, which are critical targets in hematologic malignancies and immune disorders (source) . Its application extends to high-throughput screening campaigns and serves as a key intermediate or final target in the synthetic exploration of novel therapeutic agents for oncology and immunology research.

特性

IUPAC Name

2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c28-18(23-11-14-5-4-8-22-10-14)9-16-13-30-21-25-19-17(20(29)26(16)21)12-24-27(19)15-6-2-1-3-7-15/h1-8,10,12,16H,9,11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGSDTOFISCJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS Number: 946334-84-5) is a complex heterocyclic organic molecule that has attracted attention for its potential biological activities. Its structure incorporates multiple heterocycles, including thiazole, pyrazole, and pyrimidine, which are known for diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

PropertyValue
Molecular FormulaC20H16N6O2S
Molecular Weight404.4 g/mol
CAS Number946334-84-5

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide exhibit significant antimicrobial activity. For example, thiazolo-pyrimidine derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may possess antitumor activity due to its ability to induce apoptosis in specific cancer cells. The mechanism of action is believed to involve the disruption of critical cellular pathways that are essential for cancer cell survival .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide with various target proteins involved in disease pathways. The compound demonstrated favorable binding interactions with key residues in enzymes such as DNA gyrase and MurD . These interactions are crucial for its biological efficacy and highlight the potential for further development into therapeutic agents.

Case Studies

  • Antimicrobial Efficacy : A study investigating the efficacy of thiazolo-pyrimidine derivatives found that certain compounds exhibited strong antibacterial properties comparable to established antibiotics like ciprofloxacin . The binding energies and inhibitory constants were analyzed to confirm their potential as new antimicrobial agents.
  • Cytotoxicity Testing : In vitro assays conducted on various cancer cell lines showed that some derivatives of the compound induced significant cytotoxic effects. For instance, derivatives were tested using MTT assays revealing promising results in inhibiting cell proliferation .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves a multi-step procedure starting from ethyl acetoacetate. Key steps include:

  • Step 1 : Condensation of ethyl acetoacetate with phenylhydrazine to form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
  • Step 2 : Reaction with substituted benzaldehyde and thiourea to yield a pyrazolo-pyrimidine-thione intermediate.
  • Step 3 : Cyclization with 1,2-dibromoethane to form the thiazolo-pyrimidine core. Purity is confirmed via thin-layer chromatography, and characterization relies on IR, NMR, and mass spectroscopy .

Q. Which spectroscopic techniques are critical for structural validation?

  • IR Spectroscopy : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, C-S-C at ~1200 cm⁻¹).
  • ¹H-NMR : Reveals proton environments (e.g., –CH₃ at δ 1.76, –N-CH₂– at δ 3.12).
  • Mass Spectrometry : Confirms molecular weight via base peaks (e.g., M-2 peak at 379 m/z). Cross-referencing these methods ensures structural fidelity .

Q. What initial biological screening approaches are appropriate?

Prioritize assays aligned with structural analogs:

  • Anticancer Activity : Use cell viability assays (e.g., MTT) against cancer cell lines, as pyrazolo-thiazolo-pyrimidines often target kinases .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria via disk diffusion.
  • Selectivity Profiling : Compare activity with structurally related compounds (e.g., methoxyphenyl or trifluoromethyl analogs) to identify key substituent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Catalyst Optimization : Anhydrous K₂CO₃ improves thiazole ring formation.
  • Temperature Control : Maintain 60–80°C during thiourea condensation to avoid byproducts. Yield improvements from 60% to >85% have been reported under optimized conditions .

Q. How to resolve contradictions in spectral data during characterization?

  • Discrepancy in NMR Peaks : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals (e.g., –S-CH₂– vs. –N-CH₂–).
  • Ambiguous IR Bands : Compare with computational spectra (DFT calculations) to validate vibrations (e.g., C-Cl bending at 665 cm⁻¹) .

Q. What strategies enhance selectivity for biological targets?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridin-3-ylmethyl moiety, which improves kinase binding selectivity .
  • Scaffold Hybridization : Integrate triazole or piperazine moieties to modulate interactions with ATP-binding pockets .

Q. How to assess stability under physiological conditions?

  • Hydrolysis Studies : Incubate the compound in buffer solutions (pH 2–9) and monitor degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for thiazolo-pyrimidines) .

Q. What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR, VEGFR).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronegativity with IC₃₀ values for activity prediction .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。